3-Phenoxypyridine

Overview

Description

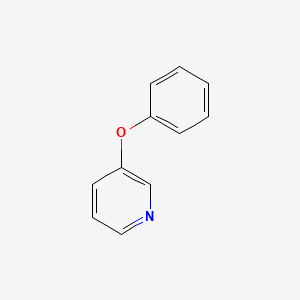

3-Phenoxypyridine is a compound with the empirical formula C11H9NO . It has a molecular weight of 171.20 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl group via an oxygen atom . The SMILES string representation of the molecule isC1(OC2=CN=CC=C2)=CC=CC=C1 .

Scientific Research Applications

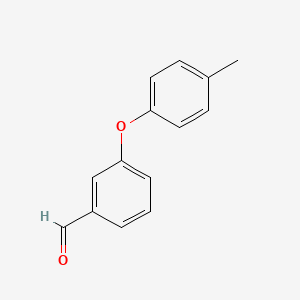

Pesticide Development

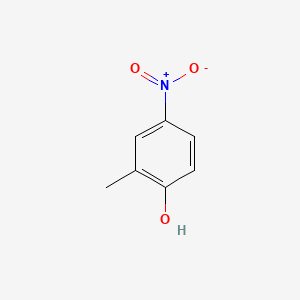

3-Phenoxypyridine has been identified as an active scaffold in the development of pesticides. Liu et al. (2022) discuss its role as a bioisostere of diaryl ethers in bioactive molecules, emphasizing its distinct properties and potential in leading to novel pesticides with significant bioactivities (Liu et al., 2022).

Organic Synthesis

The compound's utility in organic synthesis, particularly in the dearomatization of hydroxypyridine, has been explored by Mabrouki et al. (2020). They report an oxidative dearomatization process involving 3-hydroxypyridine, leading to azacyclohexadienones, indicating its relevance in synthetic chemistry (Mabrouki et al., 2020).

Biomedical Applications

Adrover et al. (2012) studied the tautomeric and ionic forms of 3-Hydroxypyridine and pyridoxamine, highlighting its significance in biomedical research, especially in understanding the physico-chemical descriptors of these compounds which are crucial for their biological and biomedical activity (Adrover et al., 2012).

Neurological Disorder Treatment

Balasubramanian et al. (2014) conducted a study on phenoxypyridine as JNK3 inhibitors, which are potential therapeutic targets for various neurological disorders. Their research focused on understanding the structural factors affecting JNK3 inhibitory potency, showing the compound's relevance in the field of neurology and pharmaceuticals (Balasubramanian et al., 2014).

Herbicide Development

Zhao et al. (2021) explored phenoxypyridine derivatives containing natural product coumarins in the design of herbicides. Their study highlights the compounds' potential as protoporphyrinogen oxidase-inhibiting herbicides, offering a promising direction for developing new herbicidal agents (Zhao et al., 2021).

Anticancer Research

Duan et al. (2017) investigated 2-substituted-4-phenoxypyridine derivatives for their antiproliferative activity against various cancer cell lines. Their findings highlight the potential of these compounds as antitumor agents, contributing significantly to cancer research (Duan et al., 2017).

Antiprotozoal Activity

Zubenko et al. (2021) synthesized phenoxypyridine derivatives to study their antiprotozoal activity. Their work emphasizes the importance of these compounds in overcoming drug resistance of bacteria and protozoa, highlighting their potential in medical microbiology (Zubenko et al., 2021).

Cancer Therapy

Daoui et al. (2022) focused on 4-phenoxypyridine derivatives as inhibitors of c-Met receptor tyrosine kinase, significant in cancer therapy. Their computer-aided drug design approach underlines the compound's role in the development of new cancer treatments (Daoui et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

3-Phenoxypyridine is a bioactive molecule that has been introduced into various compounds as an active scaffold .

Mode of Action

It is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Biochemical Pathways

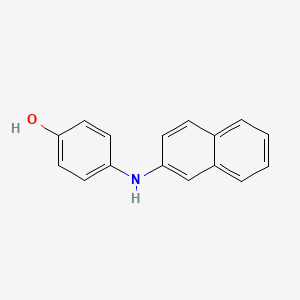

It is known that this compound, as a bioisostere of diaryl ethers, has different properties from diaryl ethers and has been widely introduced into bioactive molecules .

Pharmacokinetics

It is known that similar compounds, such as phenazopyridine, are metabolized in the liver and other tissues .

Result of Action

It is known that this compound has been widely introduced into bioactive molecules as an active scaffold .

Biochemical Analysis

Biochemical Properties

It is known that it has good lipid solubility, metabolic stability, and can penetrate cell membranes . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that it can optimize solubility and bioavailability of the lead compound

Properties

IUPAC Name |

3-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGUIKPOZGYLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176158 | |

| Record name | Pyridine, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2176-45-6 | |

| Record name | 3-Phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the cognitive-enhancing properties of 3-Phenoxypyridine and its derivatives?

A: Research suggests that this compound and certain derivatives, like 3-(2-fluorophenoxy)pyridine and 3-(4-fluorophenoxy)pyridine, demonstrate activity in enhancing memory retention in mice, specifically in passive avoidance learning tests. [] This effect has been compared to that of known cognitive enhancers like d-amphetamine and magnesium pemoline. Interestingly, these compounds exhibit an inverted U-shaped dose-response curve, indicating that optimal cognitive enhancement occurs within a specific dosage range. []

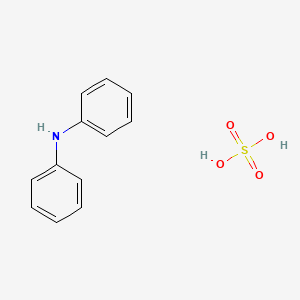

Q2: Can you describe the interaction of this compound sulphate with cyclodextrins and its potential implications for drug delivery?

A: Research utilizing NMR spectroscopy and molecular dynamics simulations has explored the complex formation between this compound sulphate (CI-844) and α- and β-cyclodextrins. [] The findings indicate a 1:1 stoichiometry in both complexes, with the this compound molecule preferentially entering the wider rim of the cyclodextrin cavity. [] Notably, the complex with β-cyclodextrin exhibits higher stability compared to α-cyclodextrin, suggesting its potential suitability for drug delivery applications. [] This interaction with cyclodextrins could offer advantages in terms of solubility, stability, and controlled release of the compound.

Q3: Are there any known synthetic routes for the preparation of benzofuro[3,2-b]pyridines utilizing this compound 1-oxides?

A: Yes, recent research highlights an efficient palladium-catalyzed method for synthesizing benzofuro[3,2-b]pyridine 1-oxides from this compound 1-oxides. [] This approach involves a dual C-H activation strategy and proceeds with high regioselectivity. [] The resulting benzofuro[3,2-b]pyridine 1-oxides can be readily deoxygenated to yield the corresponding benzofuro[3,2-b]pyridines in excellent yields. [] This synthetic route provides a valuable tool for accessing this class of compounds, which may hold potential for various applications.

Q4: What insights do we have into the solid-state structure and conformation of this compound sulphate?

A: The solid-state structure and conformation of this compound sulphate have been investigated using a combination of X-ray crystallography, two-dimensional 1H and 13C NMR spectroscopy, and theoretical calculations (Mo-MNDO). [] This multi-faceted approach provides a comprehensive understanding of the compound's structural features, which is essential for interpreting its interactions with biological targets and for designing potential derivatives with improved pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)